molecular formula C18H15ClSe B101746 [Chloro(diphenyl)-lambda4-selanyl]benzene CAS No. 17166-13-1

[Chloro(diphenyl)-lambda4-selanyl]benzene

Cat. No.: B101746
CAS No.: 17166-13-1
M. Wt: 345.7 g/mol
InChI Key: ABZYEHBDHSQLHO-UHFFFAOYSA-N
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Description

[Chloro(diphenyl)-lambda4-selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a chlorine atom and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Chloro(diphenyl)-lambda4-selanyl]benzene typically involves the reaction of diphenyl diselenide with a chlorinating agent such as thionyl chloride or sulfuryl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:

(C6H5)2Se2+SOCl2(C6H5)2SeCl+SO2\text{(C}_6\text{H}_5\text{)}_2\text{Se}_2 + \text{SOCl}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SeCl} + \text{SO}_2 (C6​H5​)2​Se2​+SOCl2​→(C6​H5​)2​SeCl+SO2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [Chloro(diphenyl)-lambda4-selanyl]benzene can undergo oxidation reactions to form selenoxides or selenones.

    Reduction: The compound can be reduced to form diphenyl selenide.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Diphenyl selenoxide or diphenyl selenone.

    Reduction: Diphenyl selenide.

    Substitution: Corresponding substituted selenides.

Scientific Research Applications

Chemistry

[Chloro(diphenyl)-lambda4-selanyl]benzene is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various selenium-containing compounds.

Biology and Medicine

In medicinal chemistry, selenium compounds are investigated for their potential antioxidant and anticancer properties. This compound may be used in the synthesis of selenium-based drugs or as a tool to study selenium’s biological effects.

Industry

The compound can be used in the production of specialty chemicals and materials that require selenium-containing intermediates.

Mechanism of Action

The mechanism by which [Chloro(diphenyl)-lambda4-selanyl]benzene exerts its effects depends on the specific reaction or application. In oxidation reactions, the selenium atom can undergo redox cycling, which is crucial for its antioxidant properties. In biological systems, selenium compounds can interact with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl diselenide: A precursor in the synthesis of [Chloro(diphenyl)-lambda4-selanyl]benzene.

    Diphenyl selenide: A reduced form of the compound.

    Diphenyl selenoxide: An oxidized form of the compound.

Uniqueness

This compound is unique due to the presence of a chlorine atom bonded to the selenium atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

IUPAC Name

[chloro(diphenyl)-λ4-selanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClSe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZYEHBDHSQLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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